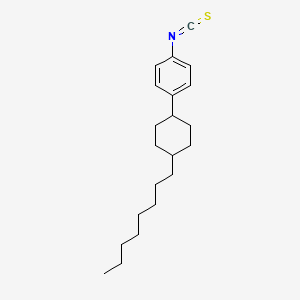
1-Isothiocyanato-4-(trans-4-octylcyclohexyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isothiocyanato-4-(trans-4-octylcyclohexyl)benzene is a chemical compound with the molecular formula C21H31NS and a molecular weight of 329.54 g/mol . It is known for its liquid crystal properties, specifically in the nematic phase . This compound is utilized in various scientific and industrial applications due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isothiocyanato-4-(trans-4-octylcyclohexyl)benzene typically involves the reaction of 4-(trans-4-octylcyclohexyl)aniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
4-(trans-4-octylcyclohexyl)aniline+thiophosgene→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Isothiocyanato-4-(trans-4-octylcyclohexyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines and alcohols.
Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.
Major Products Formed:
Thiourea Derivatives: When reacted with primary amines, the major products are thiourea derivatives.
Scientific Research Applications
1-Isothiocyanato-4-(trans-4-octylcyclohexyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of protein-ligand interactions due to its ability to form stable thiourea linkages.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of 1-Isothiocyanato-4-(trans-4-octylcyclohexyl)benzene involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of stable thiourea linkages. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic structures.
Comparison with Similar Compounds
1-Isothiocyanato-4-(trans-4-propylcyclohexyl)benzene: Similar in structure but with a shorter alkyl chain.
1-Isothiocyanato-4-[4-(4-octylcyclohexyl)cyclohexyl]benzene: Contains an additional cyclohexyl ring, leading to different physical properties.
Uniqueness: 1-Isothiocyanato-4-(trans-4-octylcyclohexyl)benzene is unique due to its specific combination of the isothiocyanate group and the trans-4-octylcyclohexyl moiety. This combination imparts distinct liquid crystal properties, making it particularly valuable in the production of LCDs and other display technologies.
Properties
CAS No. |
92412-69-6 |
|---|---|
Molecular Formula |
C21H31NS |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
1-isothiocyanato-4-(4-octylcyclohexyl)benzene |
InChI |
InChI=1S/C21H31NS/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)20-13-15-21(16-14-20)22-17-23/h13-16,18-19H,2-12H2,1H3 |
InChI Key |
LPCYDIMBPIGDDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CCC(CC1)C2=CC=C(C=C2)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B14363813.png)
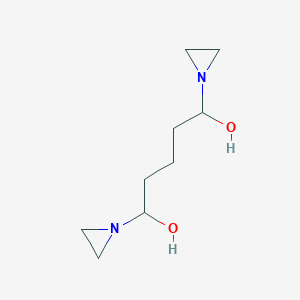
![7,8-Dihydro[1,3]thiazolo[3,2-e]purine](/img/structure/B14363820.png)
![1-Methyl-4-{[5-(propylsulfanyl)pentyl]oxy}benzene](/img/structure/B14363825.png)
![1,1,2,2,3,3-Hexafluoro-1-methoxy-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14363833.png)
silane](/img/structure/B14363836.png)
![N-[(2-Bromobenzoyl)carbamothioyl]glycine](/img/structure/B14363845.png)
![Benzoic acid, 2-[4-(butylethylamino)-2-hydroxybenzoyl]-](/img/structure/B14363853.png)
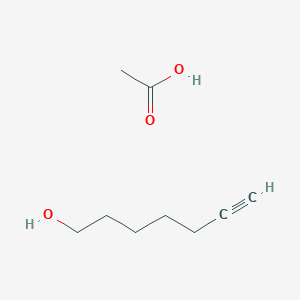
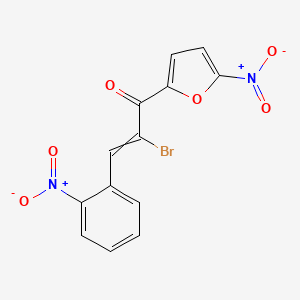
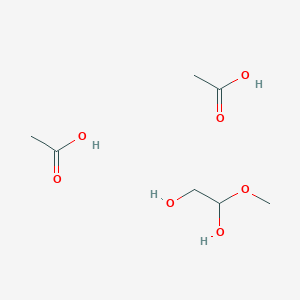
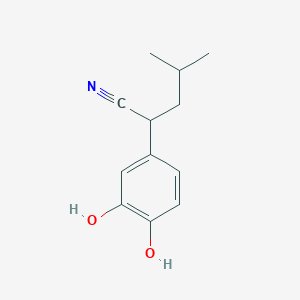
![N-methyl-4-{[(4-nitrophenyl)sulfanyl]methyl}aniline](/img/structure/B14363867.png)
![6-[2-(6-Methoxynaphthalen-1-yl)ethyl]-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14363892.png)
